molecular formula C22H26N4O4 B124365 (E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-7-methyl-1,3-dipropylxanthine CAS No. 151539-60-5

(E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-7-methyl-1,3-dipropylxanthine

Cat. No. B124365
M. Wt: 410.5 g/mol
InChI Key: KLSBYYIOKGIPEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-7-methyl-1,3-dipropylxanthine, commonly known as BW-4479, is a xanthine derivative and a potent antagonist of the adenosine receptor. It has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism Of Action

BW-4479 acts as a competitive antagonist of the adenosine receptor. Adenosine is a neurotransmitter that plays a role in various physiological processes such as sleep, inflammation, and cardiovascular function. By blocking the adenosine receptor, BW-4479 can modulate these processes.

Biochemical And Physiological Effects

Studies have shown that BW-4479 can modulate various physiological processes such as sleep, inflammation, and cardiovascular function. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke.

Advantages And Limitations For Lab Experiments

One advantage of using BW-4479 in lab experiments is its potency and selectivity as an adenosine receptor antagonist. However, one limitation is that it can be difficult to obtain due to its complex synthesis method.

Future Directions

Future research on BW-4479 could focus on its potential therapeutic applications in other diseases such as Huntington's disease and epilepsy. Additionally, further studies could investigate the optimal dosage and administration routes for BW-4479 in animal models and potential clinical trials. Finally, research could explore the potential side effects of BW-4479 and ways to mitigate them.

Synthesis Methods

The synthesis of BW-4479 involves the condensation of 1,4-benzodioxane-6-carboxaldehyde with 7-methyl-1,3-dipropylxanthine in the presence of a base. The resulting product is then purified using column chromatography.

Scientific Research Applications

BW-4479 has been studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and ischemic stroke. It has been shown to have neuroprotective effects in animal models of these diseases.

properties

CAS RN

151539-60-5

Product Name

(E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-7-methyl-1,3-dipropylxanthine

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

IUPAC Name

8-[(E)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione

InChI

InChI=1S/C22H26N4O4/c1-4-10-25-20-19(21(27)26(11-5-2)22(25)28)24(3)18(23-20)9-7-15-6-8-16-17(14-15)30-13-12-29-16/h6-9,14H,4-5,10-13H2,1-3H3/b9-7+

InChI Key

KLSBYYIOKGIPEL-UHFFFAOYSA-N

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC4=C(C=C3)OCCO4)C

SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC4=C(C=C3)OCCO4)C

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC4=C(C=C3)OCCO4)C

synonyms

(E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-7-methyl-1,3-dipropylxanthine

Origin of Product

United States

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